3-[4-(difluoromethoxy)phenyl]-1-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
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Overview
Description
3-[4-(difluoromethoxy)phenyl]-1-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(difluoromethoxy)phenyl]-1-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves multiple steps:
Formation of the Imidazo[2,1-b][1,3]thiazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include thioamides and α-halo ketones, which react to form the thiazine ring.
Introduction of the Difluoromethoxy Group: This step can be achieved through nucleophilic substitution reactions, where a difluoromethoxy group is introduced to the phenyl ring using reagents like difluoromethyl ethers.
Ethoxyphenyl Substitution: The ethoxyphenyl group is typically introduced via electrophilic aromatic substitution, using ethoxybenzene derivatives and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the imidazo[2,1-b][1,3]thiazine ring, potentially leading to ring-opening or hydrogenation products.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as halides, alkyl, or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may be studied for its potential as a bioactive molecule. Its interactions with biological macromolecules can provide insights into new therapeutic targets and mechanisms of action.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its unique structure may offer advantages in terms of selectivity and potency against specific biological targets.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-[4-(difluoromethoxy)phenyl]-1-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(methoxy)phenyl]-1-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
- 3-[4-(trifluoromethoxy)phenyl]-1-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
Uniqueness
The presence of the difluoromethoxy group in 3-[4-(difluoromethoxy)phenyl]-1-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium imparts unique electronic and steric properties, distinguishing it from similar compounds. These properties can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C21H23F2N2O3S+ |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-1-(4-ethoxyphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol |
InChI |
InChI=1S/C21H23F2N2O3S/c1-2-27-17-10-6-16(7-11-17)24-14-21(26,25-12-3-13-29-20(24)25)15-4-8-18(9-5-15)28-19(22)23/h4-11,19,26H,2-3,12-14H2,1H3/q+1 |
InChI Key |
DJNKCQHILUVDDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)OC(F)F)O |
Origin of Product |
United States |
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